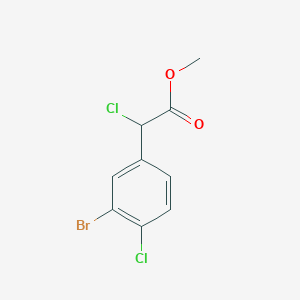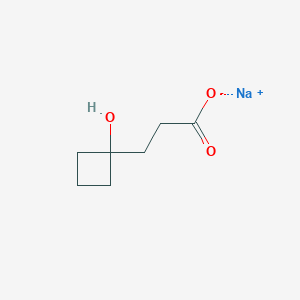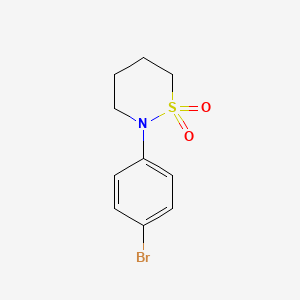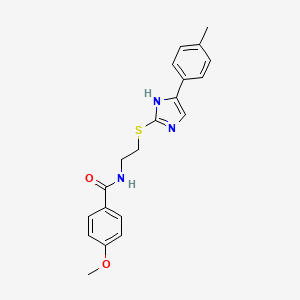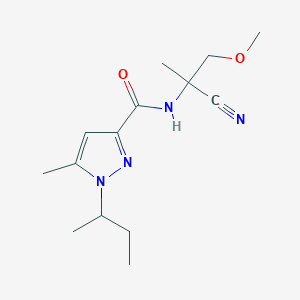
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidinone derivatives, which have been found to have a variety of pharmacological activities.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of cGMP in various tissues, including the lungs, heart, and blood vessels. It also inhibits the proliferation of smooth muscle cells and reduces the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 is its high potency and selectivity for sGC. This makes it a valuable tool for studying the role of cGMP signaling in various biological processes. However, its use in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators for the treatment of cardiovascular diseases and pulmonary hypertension. Another area of research is the use of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 as a tool for studying the role of cGMP signaling in cancer and other diseases. Additionally, the development of new synthetic methods for the production of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 could lead to improvements in its availability and cost-effectiveness.
Synthesis Methods
The synthesis of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 involves the reaction of 5-methylpyrazole-3-carboxylic acid with 2-cyano-1-methoxypropan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with 2-bromo-1-butanol to yield the final product.
Scientific Research Applications
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have vasodilatory, anti-inflammatory, and anti-proliferative effects, which make it a promising candidate for the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
properties
IUPAC Name |
1-butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-6-10(2)18-11(3)7-12(17-18)13(19)16-14(4,8-15)9-20-5/h7,10H,6,9H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJAZCYZYZLYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)C(=O)NC(C)(COC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-n-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-1h-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


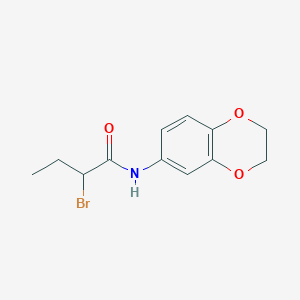
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)
![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)
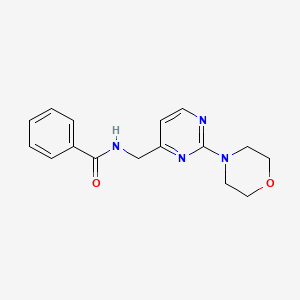
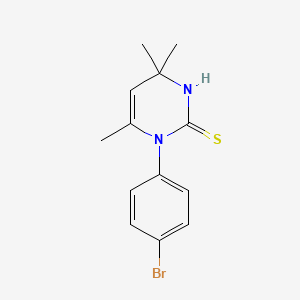
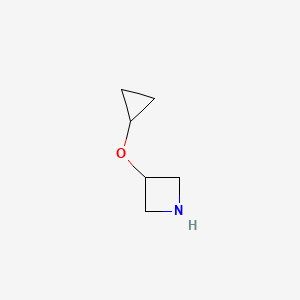
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)

